molecular formula C18H15Cl3N4O2S B2902110 N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391951-98-7

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2902110
CAS No.: 391951-98-7
M. Wt: 457.75
InChI Key: ASRKXSHMBSVGFD-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and methylthio groups. The final step involves the attachment of the dichlorophenoxy acetamide moiety under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, precise temperature control, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-containing molecules, such as:

    Fluconazole: A triazole antifungal agent.

    Clotrimazole: Another triazole antifungal with a chlorophenyl group.

    Propiconazole: A triazole fungicide with structural similarities.

Uniqueness

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its dichlorophenoxy acetamide moiety, in particular, distinguishes it from other triazole derivatives, providing additional avenues for research and development.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4O2S/c1-28-18-24-23-16(25(18)13-4-2-3-11(19)7-13)9-22-17(26)10-27-15-6-5-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKXSHMBSVGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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